molecular formula C22H28N2O4S B12779814 7R6Ewe2NN4 CAS No. 154189-36-3

7R6Ewe2NN4

Cat. No.: B12779814
CAS No.: 154189-36-3
M. Wt: 416.5 g/mol
InChI Key: UZKGLZYJRXILSF-UHFFFAOYSA-N
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Description

7R6Ewe2NN4 is a synthetic organic compound characterized by its multi-substituted aromatic framework and functionalized protecting groups. Key structural features include:

  • Substituents: R1–R8 positions are occupied by substituted phenyl or benzyl groups, which may include halogen, alkyl, or other electron-donating/withdrawing groups .
  • Protecting Groups: RP1 and RP6 are triethylsilyl (TES) groups, which serve as oxygen-protecting moieties during synthesis .
  • Synthetic Pathway: The compound is synthesized via organometallic coupling reactions, such as the reaction of intermediate L-5-27 with L-5-5 using lithium-based reagents (e.g., LiHMDS or LDA) to activate leaving groups (e.g., halides) .

This compound’s design emphasizes modularity, enabling tailored modifications for applications in pharmaceuticals, materials science, or catalysis.

Properties

CAS No.

154189-36-3

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

4-hydroxy-7-[2-[2-[3-(2-phenylethoxy)propoxy]ethylamino]ethyl]-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C22H28N2O4S/c25-19-8-7-18(21-20(19)24-22(26)29-21)9-11-23-12-16-28-14-4-13-27-15-10-17-5-2-1-3-6-17/h1-3,5-8,23,25H,4,9-16H2,(H,24,26)

InChI Key

UZKGLZYJRXILSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOCCCOCCNCCC2=C3C(=C(C=C2)O)NC(=O)S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7R6Ewe2NN4 involves multiple steps, starting with the preparation of the benzothiazolone core. The key steps include:

    Formation of the Benzothiazolone Core: This is typically achieved by reacting 2-aminothiophenol with chloroacetic acid under acidic conditions to form the benzothiazolone ring.

    Etherification: The phenylethoxy and propoxy groups are introduced through etherification reactions using appropriate alkyl halides and base catalysts.

Industrial Production Methods

Industrial production of 7R6Ewe2NN4 follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Utilizing batch reactors for the stepwise synthesis of the compound.

    Continuous Flow Reactors: Employing continuous flow reactors for more efficient and scalable production.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

7R6Ewe2NN4 undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine and chloromethane are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include:

    Oxidized Derivatives: Ketones and aldehydes.

    Reduced Derivatives: Alcohols and amines.

    Substituted Derivatives: Various substituted benzothiazolones.

Scientific Research Applications

7R6Ewe2NN4 has a wide range of applications in scientific research, including:

Chemistry

    Catalysis: Used as a catalyst in organic synthesis reactions.

    Material Science: Employed in the development of new materials with unique properties.

Biology

    Biochemical Studies: Utilized in studying enzyme interactions and biochemical pathways.

    Cell Signaling: Investigated for its role in modulating cell signaling pathways.

Medicine

    Drug Development: Explored as a potential therapeutic agent for various diseases.

    Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.

Industry

    Chemical Manufacturing: Used in the production of other chemical compounds.

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 7R6Ewe2NN4 involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets specific enzymes and receptors in biological systems.

    Pathways Involved: It modulates various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Compound A: Phenyl-Substituted Analog with TMS Protection

Property 7R6Ewe2NN4 Compound A
Core Structure Benzyl/phenyl-substituted Phenyl-substituted
Protecting Groups TES (triethylsilyl) TMS (trimethylsilyl)
Reactivity Moderate steric hindrance Lower steric hindrance
Synthetic Conditions LiHMDS/LDA in THF, 0°C to RT n-BuLi in hexane, −78°C
Stability Stable under acidic conditions Prone to desilylation in mild acid

Key Differences :

  • TES groups in 7R6Ewe2NN4 provide enhanced steric protection compared to TMS in Compound A, reducing unintended side reactions during coupling steps .
  • Compound A’s use of n-BuLi necessitates cryogenic conditions, whereas 7R6Ewe2NN4 employs LiHMDS/LDA at milder temperatures, improving scalability .

Compound B: Halogen-Substituted Derivative with tert-Butyl Protection

Property 7R6Ewe2NN4 Compound B
Substituents Phenyl/benzyl with halogen Bromine at R3/R5 positions
Protecting Groups TES tert-Butyl (t-Bu)
Electronic Effects Tunable via substituents Electron-withdrawing Br
Synthetic Yield 72–85% (optimized route) 58–63% (lower selectivity)

Key Differences :

  • Bromine in Compound B introduces electron-withdrawing effects, altering reactivity in cross-coupling reactions compared to the electronically neutral phenyl groups in 7R6Ewe2NN4 .
  • The tert-butyl group in Compound B offers superior thermal stability but requires harsher deprotection conditions (e.g., strong acids), limiting its utility in sensitive syntheses .

Functional and Structural Insights

  • Steric vs. Electronic Tuning : 7R6Ewe2NN4 balances steric bulk (TES) with substituent flexibility, whereas analogs like Compound A prioritize simplicity, and Compound B emphasizes electronic modulation.
  • Synthetic Efficiency: The use of LiHMDS/LDA in 7R6Ewe2NN4’s synthesis reduces side products compared to traditional organolithium reagents, as noted in industrial-scale protocols .

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